Xylamine hydrochloride
Overview
Description
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with N-ethyl-2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Various substituted amines.
Oxidation Products: Amine oxides.
Reduction Products: Secondary amines.
Hydrolysis Products: Corresponding amines and alcohols.
Scientific Research Applications
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can affect their function. This property is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the proliferation of cancer cells by inducing DNA damage.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are also alkylating agents used in cancer treatment.
N-(2-Chloroethyl)-N-methylbenzylamine: A similar compound with slightly different alkyl groups, affecting its reactivity and applications.
N-(2-Chloroethyl)-N-ethylbenzylamine: Another related compound with different substituents, used in various chemical syntheses.
Uniqueness
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of alkylating properties and the presence of both ethyl and methyl groups makes it a versatile compound for research and industrial purposes.
Biological Activity
Xylamine hydrochloride, a derivative of xylazine, is primarily recognized for its biological activity as an alpha-2 adrenergic receptor agonist. This compound exhibits a variety of effects on the central and peripheral nervous systems, influencing neurotransmitter release and demonstrating potential therapeutic applications. This article delves into the biological activity of this compound, incorporating data tables, case studies, and research findings.
This compound acts predominantly as an α2-adrenergic receptor agonist , similar to clonidine. By binding to these receptors, it inhibits the release of norepinephrine and dopamine, leading to a range of physiological effects including sedation, analgesia, and muscle relaxation . The compound's lipophilic nature allows it to penetrate the central nervous system effectively, where it exerts its actions.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Half-Life : Approximately 23 to 50 minutes.
- Routes of Administration : Commonly administered via intravenous (IV), subcutaneous (SC), intramuscular (IM), and inhalation methods.
- Metabolism : Primarily metabolized to 2,6-dimethylaniline (DMA) through phase I metabolic processes such as dealkylation and hydroxylation .
Sedative and Analgesic Properties
This compound has been used in veterinary medicine for its sedative and analgesic properties. Its effectiveness in reducing pain perception is attributed to its action on the central nervous system, where it modulates pain pathways by decreasing norepinephrine release .
Effects on Oxidative Stress
Recent studies have indicated that this compound may influence oxidative stress levels in cells. For instance, exposure to xylamine in combination with other drugs like cocaine (COC) and 6-monoacetylmorphine (6-MAM) resulted in increased levels of reactive oxygen species (ROS) in endothelial cells. This suggests that while xylamine can induce oxidative stress, it may also exhibit antioxidant properties when combined with certain substances, potentially acting as a "scavenger" of free radicals .
Case Studies
A systematic review highlighted various case reports involving this compound use, particularly in overdose scenarios. The findings indicated:
- Dosage Variability : Fatal doses ranged from 40 mg to 2400 mg.
- Co-administration with Opioids : Many cases involved concurrent use with opioids, complicating the clinical picture.
- Management Challenges : Due to its rapid metabolism and elimination, timely identification and treatment are critical in overdose cases .
Research Findings
The following table summarizes significant research findings related to this compound:
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2;/h4-7H,3,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAOKTBHSXYRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587867 | |
Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-68-5 | |
Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.